N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide
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Overview
Description
N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a methoxy group, and a piperidinylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. Common reagents used in the synthesis include tert-butylamine, methoxybenzyl chloride, and piperidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidinylmethyl group can be reduced to form a secondary amine.
Substitution: The tert-butyl group can be substituted with other alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various alkyl derivatives.
Scientific Research Applications
N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl acrylamide
- N-tert-Butyl-2-thiophenesulfonamide
- tert-Butyl-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methyl carbamate
Uniqueness
N-tert-butyl-2-(2-methoxy-4-{[(piperidin-4-ylmethyl)amino]methyl}phenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H33N3O3 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-methoxy-4-[(piperidin-4-ylmethylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)23-19(24)14-26-17-6-5-16(11-18(17)25-4)13-22-12-15-7-9-21-10-8-15/h5-6,11,15,21-22H,7-10,12-14H2,1-4H3,(H,23,24) |
InChI Key |
XIKIQAFTANPJFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2CCNCC2)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2CCNCC2)OC |
Origin of Product |
United States |
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